Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone
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Overview
Description
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a complex organic compound that features a unique structure combining azepane, benzothiazole, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its target to disrupt essential biological processes, leading to the inhibition of the organism’s growth.
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
It is noted that benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the incorporation of the azepane ring, which is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)pyridine: Lacks the azepane ring but shares the benzothiazole and pyridine moieties.
Azepan-1-yl-benzothiazole: Contains the azepane and benzothiazole rings but lacks the pyridine moiety.
Uniqueness
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is unique due to its combination of azepane, benzothiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Biological Activity
Overview
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a synthetic compound that integrates azepane, benzothiazole, and pyridine moieties. This unique structural combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name is this compound, and its molecular formula is C19H19N3OS. The presence of these heterocyclic rings is expected to influence its biological interactions.
Anticancer Activity
Research indicates that benzothiazole derivatives, including those similar to this compound, exhibit significant anticancer properties. A study evaluated various benzothiazole derivatives for their ability to induce apoptosis in cancer cells. Compounds with similar structures demonstrated the capacity to activate procaspase-3, leading to increased caspase-3 activity in cancer cell lines such as U937 and MCF-7. This suggests that Azepan derivatives may also possess similar mechanisms of action against cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research on related benzothiazole derivatives has shown weak binding affinities towards various kinases, including MEK1. However, they have also demonstrated inhibitory effects on unphosphorylated enzymes, indicating a potential pathway for therapeutic applications .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Azepan derivatives. The presence of electron-donating groups on the benzothiazole moiety has been linked to enhanced anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy. This insight can guide future modifications to improve potency and selectivity.
Compound | Activity | Mechanism |
---|---|---|
8j | Anticancer | Procaspase activation |
8k | Anticancer | Induces apoptosis via caspase activation |
6 | Antimicrobial | Selective against Gram-positive bacteria |
Case Studies
- Anticancer Evaluation : A series of benzothiazole derivatives were tested against U937 and MCF-7 cell lines. Compounds showed promising results in inducing apoptosis through procaspase activation .
- Antimicrobial Screening : Various derivatives were screened for antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. Some exhibited selectivity with lower toxicity to normal cells compared to cancer cells .
Properties
IUPAC Name |
azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(22-12-5-1-2-6-13-22)14-8-7-11-20-17(14)18-21-15-9-3-4-10-16(15)24-18/h3-4,7-11H,1-2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJJJCHGXVSUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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